molecular formula C13H12N2O4 B2831556 3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one CAS No. 58585-25-4

3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one

Cat. No.: B2831556
CAS No.: 58585-25-4
M. Wt: 260.249
InChI Key: ZCJDRBLJNPFHHK-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the hydroxy and dioxopiperidine groups .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reaction and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Hydroxy-2-(2,6-dioxopiperidine-3-yl)isoindoline-1-one, a derivative of isoindoline compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused isoindoline ring system with a hydroxyl group and a dioxopiperidine moiety. Its molecular formula is C13H10N2O5C_{13}H_{10}N_{2}O_{5}, with a molecular weight of 274.23 g/mol . The presence of the hydroxyl group is crucial for its biological activity, influencing solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Cereblon Modulation : Recent studies have identified the compound as a modulator of cereblon (CRBN), a protein involved in the ubiquitin-proteasome system. Compounds that bind to CRBN can induce the degradation of specific transcription factors, leading to antiproliferative effects in cancer cells .
  • TNF-α Inhibition : The compound has shown promise in reducing levels of tumor necrosis factor-alpha (TNF-α), an inflammatory cytokine implicated in various diseases including cancer and autoimmune disorders. In vitro assays demonstrated significant inhibition of TNF-α production in stimulated human peripheral blood mononuclear cells (PBMCs) .
  • Apoptosis Induction : The ability to induce apoptosis in malignant cells has been observed. For instance, flow cytometry studies indicated that treatment with this compound resulted in dose-dependent increases in apoptotic cell populations in multiple myeloma cell lines .

Efficacy in Preclinical Studies

Preclinical evaluations have provided insights into the efficacy and safety profile of this compound:

Study Cell Line IC50 (µM) Mechanism
Study 1NCI-H9292.25CRBN modulation and IKZF degradation
Study 2U29325.86Apoptosis induction
Study 3PBMC0.76TNF-α inhibition

The most active derivative exhibited comparable efficacy to established drugs like lenalidomide, suggesting potential as a therapeutic agent for hematological malignancies .

Case Studies

Several case studies further illustrate the compound's therapeutic potential:

  • Multiple Myeloma Treatment : A study involving NCI-H929 cells demonstrated that treatment with the compound led to significant apoptosis rates similar to those observed with lenalidomide. The mechanism was linked to the degradation of IKZF1 and IKZF3 proteins through CRBN-mediated pathways .
  • Anti-inflammatory Applications : In models of inflammation, the compound effectively reduced TNF-α levels, indicating its potential utility in treating inflammatory diseases .

Properties

IUPAC Name

3-(1-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9,12,18H,5-6H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJDRBLJNPFHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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